2-Bromo-6-sec-butoxypyridine
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Overview
Description
2-Bromo-6-sec-butoxypyridine is an organic compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the second position and a sec-butoxy group at the sixth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-sec-butoxypyridine typically involves the bromination of 6-sec-butoxypyridine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position . The reaction conditions often include the use of a solvent such as dichloromethane or chloroform and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient bromination.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-sec-butoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sec-butoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the pyridine ring.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include ketones or aldehydes derived from the sec-butoxy group.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
2-Bromo-6-sec-butoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-sec-butoxypyridine involves its interaction with specific molecular targets. The bromine atom and sec-butoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new compounds with different biological activities. The sec-butoxy group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
2-Bromo-6-sec-butoxypyridine can be compared with other similar compounds such as:
2-Bromo-6-butoxypyridine: Similar structure but with a butoxy group instead of a sec-butoxy group.
2-Bromo-6-ethoxypyridine: Contains an ethoxy group instead of a sec-butoxy group.
2-Bromo-6-fluoropyridine: Contains a fluorine atom instead of a sec-butoxy group.
The uniqueness of this compound lies in the presence of the sec-butoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
1240596-26-2 |
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Molecular Formula |
C9H12BrNO |
Molecular Weight |
230.10 g/mol |
IUPAC Name |
2-bromo-6-butan-2-yloxypyridine |
InChI |
InChI=1S/C9H12BrNO/c1-3-7(2)12-9-6-4-5-8(10)11-9/h4-7H,3H2,1-2H3 |
InChI Key |
OMROQZRFTXUZER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC(=CC=C1)Br |
Origin of Product |
United States |
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